molecular formula C12H17ClFN3O B14776494 1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride

1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride

Cat. No.: B14776494
M. Wt: 273.73 g/mol
InChI Key: VESNDHBZJGPMDE-UHFFFAOYSA-N
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Description

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorobenzyl group, a pyrrolidinyl group, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of ®-pyrrolidin-3-amine with 2-fluorobenzyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl urea derivatives.

Scientific Research Applications

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
  • ®-1-(2-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
  • ®-1-(2-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Uniqueness

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O.ClH/c13-11-4-2-1-3-9(11)7-15-12(17)16-10-5-6-14-8-10;/h1-4,10,14H,5-8H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNDHBZJGPMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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